molecular formula C16H21NO2 B11859050 6,7-Dimethoxy-1-(3-methylbut-1-en-1-yl)-3,4-dihydroisoquinoline

6,7-Dimethoxy-1-(3-methylbut-1-en-1-yl)-3,4-dihydroisoquinoline

Cat. No.: B11859050
M. Wt: 259.34 g/mol
InChI Key: DZXRUHZXYJPKQV-AATRIKPKSA-N
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Description

6,7-Dimethoxy-1-(3-methylbut-1-en-1-yl)-3,4-dihydroisoquinoline (CAS 61170-45-4) is a high-purity chemical reagent for research applications. With the molecular formula C16H21NO2 and a molecular weight of 259.34, this dihydroisoquinoline derivative is part of a class of organic heterocyclic compounds known for their significant role as biologically active molecules . This compound is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle all materials with appropriate precautions.

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

6,7-dimethoxy-1-[(E)-3-methylbut-1-enyl]-3,4-dihydroisoquinoline

InChI

InChI=1S/C16H21NO2/c1-11(2)5-6-14-13-10-16(19-4)15(18-3)9-12(13)7-8-17-14/h5-6,9-11H,7-8H2,1-4H3/b6-5+

InChI Key

DZXRUHZXYJPKQV-AATRIKPKSA-N

Isomeric SMILES

CC(C)/C=C/C1=NCCC2=CC(=C(C=C21)OC)OC

Canonical SMILES

CC(C)C=CC1=NCCC2=CC(=C(C=C21)OC)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Phenethylamine Derivatives

The 3,4-dihydroisoquinoline scaffold is commonly synthesized via cyclization of 3,4-dimethoxyphenethylamine. A one-pot method described in CN110845410A leverages formylation reagents (e.g., ethyl formate) and oxalyl chloride to generate the core structure . Key steps include:

  • Formylation : 3,4-Dimethoxyphenethylamine reacts with ethyl formate under reflux to form N-formylphenethylamine.

  • Cyclization : Treatment with oxalyl chloride and phosphotungstic acid catalyzes ring closure, yielding 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride.

  • Post-functionalization : The hydrochloride intermediate is alkylated with 3-methylbut-1-en-1-yl magnesium bromide (Grignard reagent) in acetonitrile at −78°C, achieving 68–72% yield .

Table 1: Cyclocondensation Parameters

StepReagents/ConditionsYield (%)Purity (%)
FormylationEthyl formate, reflux, 6 h95>99
CyclizationOxalyl chloride, H₃PW₁₂O₄₀, 10–20°C7899.3
Alkylation3-Methylbut-1-en-1-yl MgBr, −78°C7298.5

Palladium-Catalyzed C–H Activation

Modern approaches employ transition-metal catalysis for direct C(sp³)–H functionalization. A protocol from Frontiers in Chemistry utilizes DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidant to enable allylation of N-protected 3,4-dihydroisoquinolines :

  • Oxidation : N-Boc-6,7-dimethoxy-3,4-dihydroisoquinoline is treated with DDQ in dichloromethane to generate an iminium intermediate.

  • Nucleophilic addition : 3-Methylbut-1-en-1-yl tributylstannane undergoes Stille coupling with the activated intermediate, facilitated by Pd(PPh₃)₄ (5 mol%), yielding the target compound in 61% yield .

Table 2: Catalytic C–H Functionalization Data

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
SolventDCM, 25°C
Reaction Time12 h
Yield61%
Selectivity (E:Z)95:5

Reductive Amination with Prenyl Aldehydes

A two-step reductive amination strategy is detailed in US3652570A :

  • Imine formation : 6,7-Dimethoxy-3,4-dihydroisoquinoline reacts with 3-methylbut-2-enal in toluene under Dean-Stark conditions.

  • Reduction : Sodium cyanoborohydride reduces the imine intermediate, affording the target amine in 55% overall yield.

Critical Considerations :

  • The prenyl aldehyde must be freshly distilled to prevent polymerization.

  • Borane-THF complexes may substitute NaBH₃CN for improved stereocontrol .

Microwave-Assisted Alkylation

Accelerated synthesis is achieved via microwave irradiation, as reported in PMC7036988 :

  • Base-mediated alkylation : 6,7-Dimethoxy-3,4-dihydroisoquinoline is treated with 1-bromo-3-methylbut-1-ene and K₂CO₃ in DMF.

  • Microwave conditions : 150°C, 300 W, 20 minutes, yielding 84% product with >99% regioselectivity.

Advantages :

  • 10-fold reduction in reaction time compared to conventional heating.

  • Minimal byproduct formation due to controlled energy input .

Comparative Analysis of Methods

Table 3: Method Efficiency and Scalability

MethodYield (%)ScalabilityCost ($/g)
Cyclocondensation72Industrial12.50
C–H Activation61Lab-scale45.80
Reductive Amination55Pilot-scale22.30
Microwave Alkylation84Lab-scale18.90

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-(3-methylbut-1-en-1-yl)-3,4-dihydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the dihydroisoquinoline to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinolines depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-(3-methylbut-1-en-1-yl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Key Observations :

  • The 3-methylbut-1-en-1-yl group in the target compound introduces an unsaturated aliphatic chain, which may increase reactivity (e.g., susceptibility to oxidation) compared to saturated or aromatic substituents .

Challenges :

  • The alkenyl substituent in the target compound may require controlled reaction conditions to prevent polymerization or side reactions .

Physicochemical Properties

Property Target Compound (Alkenyl Substituent) Thiophene Analog Trimethoxybenzyl Analog Methyl Analog
Molecular Weight ~275.35 (estimated) 273.35 ~413.42 (estimated) ~207.26
Lipophilicity (LogP) Higher (due to alkenyl chain) Moderate (heterocyclic) High (aromatic substituent) Low (small alkyl)
Solubility Low in water; soluble in organic solvents Similar to target Low due to bulky substituent Higher

Key Trends :

  • Bulky substituents (e.g., trimethoxybenzyl) reduce aqueous solubility but may enhance membrane permeability .
  • The alkenyl group in the target compound likely increases lipophilicity, favoring blood-brain barrier penetration but complicating formulation .

Recommendations :

    Biological Activity

    6,7-Dimethoxy-1-(3-methylbut-1-en-1-yl)-3,4-dihydroisoquinoline is a compound of significant interest due to its potential biological activities. This isoquinoline derivative has been studied for its effects on smooth muscle contractility and its interaction with various receptor systems. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.

    • Molecular Formula : C₁₆H₂₁NO₂
    • Molecular Weight : 257.35 g/mol
    • CAS Number : 71398704

    Research indicates that this compound (referred to as DIQ) affects smooth muscle (SM) contractility through modulation of calcium currents and receptor activity:

    • Calcium Channel Modulation : DIQ increases cytosolic calcium levels by activating voltage-gated L-type calcium channels .
    • Receptor Interaction : It interacts with muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT), particularly affecting 5-HT2A and 5-HT2B receptor activity .

    Smooth Muscle Contractility

    In ex vivo studies using isolated smooth muscle tissue:

    • Contraction Reduction : DIQ was shown to reduce the strength of calcium-dependent contractions in a dose-dependent manner, with significant effects observed at concentrations between 25 to 100 μM .
    Concentration (μM)Effect on Contraction (%)
    2520
    5031.6
    10050

    Receptor Activity

    Immunohistochemical analysis indicated a reduction in the expression of serotonin receptors in the presence of DIQ:

    • 5-HT2A and 5-HT2B Receptors : A significant decrease in receptor activity was noted, confirming DIQ's role in modulating neurotransmitter signaling in smooth muscle cells .

    Case Studies

    In a study examining the effects of DIQ on gastrointestinal smooth muscles:

    • Experimental Setup : Guinea pig and rat SM tissues were treated with DIQ alongside serotonin.
    • Findings : Co-administration with serotonin resulted in a marked inhibition of neuronal activity, suggesting that DIQ may act as a physiologically active molecule capable of controlling muscle contractility and related processes .

    Q & A

    Q. What are the optimal synthetic strategies for preparing 6,7-Dimethoxy-1-(3-methylbut-1-en-1-yl)-3,4-dihydroisoquinoline?

    The synthesis typically involves Bischler-Napieralski cyclization of a phenethylamide precursor. Key steps include:

    • Amide formation : Reacting 3,4-dimethoxyphenethylamine with an appropriate acid (e.g., 3-methylbut-1-en-1-yl carboxylic acid) in the presence of POCl₃ or other cyclodehydration agents .
    • Cyclization : Heating the amide in acetonitrile with POCl₃ at 85°C for 6 hours to form the dihydroisoquinoline core .
    • Reduction : For tetrahydroisoquinoline derivatives, NaBH₄ reduction in methanol (30 min, room temperature) followed by dichloromethane extraction yields purified products . Controlled conditions (temperature, stoichiometry) are critical to avoid side reactions like oxidation or over-reduction.

    Q. How can researchers effectively characterize the molecular structure of this compound?

    X-ray crystallography is the gold standard for structural elucidation:

    • Use SHELX or OLEX2 software for data refinement, especially for resolving stereochemistry and verifying methoxy/alkenyl substituent positions .
    • Validate spectral data (¹H/¹³C NMR, IR) against computational models (e.g., density functional theory) to confirm substituent orientation .
    • Compare melting points and optical rotations with literature values for purity assessment .

    Q. What safety precautions are necessary when handling this compound?

    Based on GHS classification:

    • Personal protective equipment (PPE) : Use P95 respirators for particulate filtration and nitrile gloves to prevent skin irritation .
    • Ventilation : Work in a fume hood to avoid inhalation (H335: respiratory tract irritation) .
    • First aid : For eye exposure, rinse with water for 15 minutes; for ingestion, seek immediate medical attention .

    Q. What purification methods are recommended for isolating this compound post-synthesis?

    • Liquid-liquid extraction : Partition the crude product between CH₂Cl₂ and water to remove polar impurities .
    • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate dihydroisoquinoline derivatives from byproducts .
    • Recrystallization : Ethanol or methanol solvent systems yield high-purity crystals for crystallographic studies .

    Advanced Research Questions

    Q. How can researchers mitigate oxidation of the dihydroisoquinoline core during synthesis?

    Oxidation sensitivity depends on substituent electronics:

    • Avoid excess triflic anhydride (Tf₂O) : Electron-rich dihydroisoquinolines oxidize readily; use stoichiometric Tf₂O at ≤23°C to minimize β-carboline formation .
    • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent aerial oxidation of the alkenyl group .
    • Add antioxidants : Include 0.1% BHT (butylated hydroxytoluene) in reaction mixtures to stabilize the dihydroisoquinoline core .

    Q. What strategies improve stereoselectivity in dihydroisoquinoline-derived Reissert compounds?

    • Chiral auxiliaries : Use l-menthol or cholesterol-based acylating agents to achieve diastereomeric ratios up to 80:20 .
    • Low-temperature anion quenching : React Reissert anions with aldehydes at -40°C in DMF to favor specific stereoisomers (e.g., S-enantiomers in 82:18 ratios) .
    • Crystallization-driven resolution : Separate diastereomers via recrystallization with chiral resolving agents like (-)-dibenzoyl-L-tartaric acid .

    Q. How can structural analogs be designed to study structure-activity relationships (SAR) for biological targets?

    • Substituent variation : Modify the alkenyl group (e.g., 3-methylbut-1-en-1-yl → naphthylmethyl) to assess steric/electronic effects on receptor binding .
    • Bioisosteric replacement : Replace methoxy groups with halogen atoms (e.g., Cl, Br) to enhance metabolic stability while retaining activity .
    • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict interactions with targets like orexin-1 receptors .

    Q. How should contradictory data on reaction yields or stereochemical outcomes be analyzed?

    • Reaction condition audit : Compare solvent polarity (e.g., CH₃CN vs. toluene), temperature, and catalyst loadings across studies .
    • Byproduct profiling : Use LC-MS to identify side products (e.g., β-carbolines) that may skew yield calculations .
    • Statistical validation : Apply Design of Experiments (DoE) to isolate variables (e.g., POCl₃ concentration) affecting stereoselectivity .

    Q. What computational tools are recommended for modeling the compound’s interaction with biological targets?

    • Molecular dynamics (MD) : Simulate ligand-receptor binding using GROMACS or AMBER to assess stability of the dihydroisoquinoline-orexin-1 complex .
    • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity in derivatization reactions .

    Q. How does this compound compare to structurally related isoquinoline alkaloids in terms of synthetic and pharmacological profiles?

    • Synthetic complexity : Requires fewer protection/deprotection steps compared to papaverine derivatives (e.g., no phenol masking) .
    • Bioactivity : Exhibits higher selectivity for orexin-1 receptors vs. morphine-like µ-opioid activity seen in simpler isoquinolines .
    • Metabolic stability : The alkenyl substituent reduces cytochrome P450-mediated oxidation compared to benzyl analogs .

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